![molecular formula C12H17N3O B2986912 2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034405-23-5](/img/structure/B2986912.png)
2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
The compound “2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide” belongs to the class of pyrazolopyridines . Pyrazolopyridines are a class of compounds containing a pyrazole ring fused to a pyridine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms while the pyridine ring is a six-membered aromatic ring with one nitrogen atom .
Scientific Research Applications
Anti-Fibrosis Activity
Some compounds similar to 2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide have shown promising anti-fibrosis activity. They have been tested on HSC-T6 cells and displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC .
Biological and Clinical Applications
Derivatives of indole, which share a similar structure to the compound , have diverse biological and clinical applications. They are produced by the degradation of tryptophan in higher plants and are known for their pharmacological activity .
Potential in Diverse Fields
Inhibition of Hepatitis B Virus
A series of compounds related to 2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide have been described as potential inhibitors of a wide range of nucleoside-resistant Hepatitis B virus variants .
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, thereby affecting the downstream effects of the HBV infection. The specific biochemical pathways affected by this compound are still being studied.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of HBV replication . On a cellular level, this results in a decrease in the viral load of HBV, potentially leading to a reduction in the severity of the HBV infection .
properties
IUPAC Name |
2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(7-9-1-2-9)14-10-4-6-15-11(8-10)3-5-13-15/h3,5,9-10H,1-2,4,6-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLYPCDYMSTRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
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